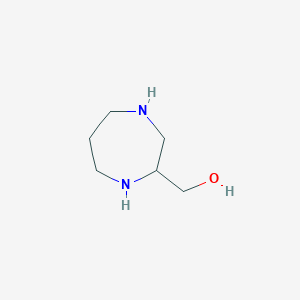
1,4-Bis(3-chloropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-chloropropoxy)benzene: is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two 3-chloropropoxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its symmetrical structure and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(3-chloropropoxy)benzene typically involves the reaction of hydroquinone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2ClCH2CH2CH2Cl→C6H4(OCH2CH2CH2Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3-chloropropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized benzene derivatives.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
1,4-Bis(3-chloropropoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-chloropropoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In oxidation reactions, the benzene ring undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzene, 1,4-dihydroxy- (Hydroquinone): A precursor in the synthesis of 1,4-Bis(3-chloropropoxy)benzene.
Benzene, 1,4-bis(2-chloroethoxy)-: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
Benzene, 1,4-bis(4-chlorobutoxy)-: A similar compound with 4-chlorobutoxy groups instead of 3-chloropropoxy groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of 3-chloropropoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16Cl2O2 |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,4-bis(3-chloropropoxy)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10H2 |
InChI Key |
UYUMFCLCGXTSQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCCCl)OCCCCl |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



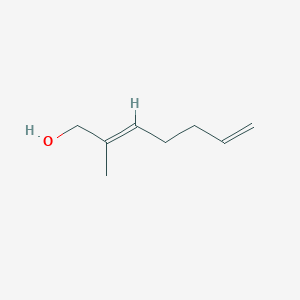
![2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1647370.png)
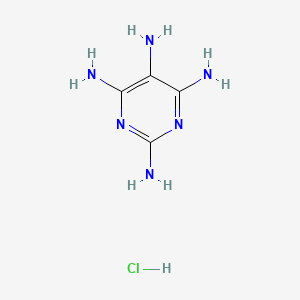
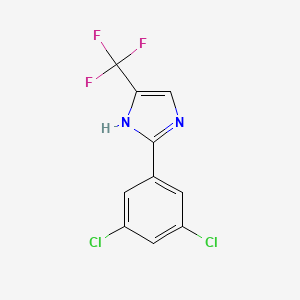
![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1647392.png)
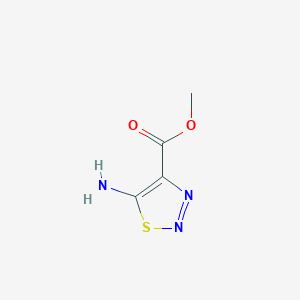
![2-[(3-Fluorophenyl)methyl]-5-nitroindazole](/img/structure/B1647396.png)
![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)
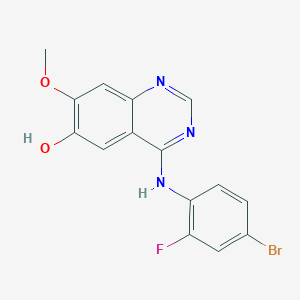
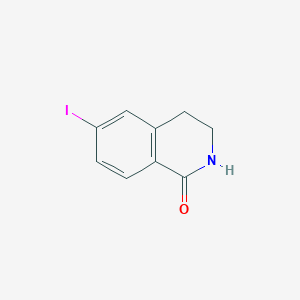
![2-[4-(Trifluoromethoxy)phenoxy]ethanol](/img/structure/B1647403.png)
